N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide
Description
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclohexane ring, a pyrrolidine ring, and a tricyclic azatricyclo undecane framework, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35N3O2/c26-21(18-4-2-1-3-5-18)24-7-6-19(14-24)23-22(27)25-13-17-9-15-8-16(10-17)12-20(25)11-15/h15-20H,1-14H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMRRHPWOLXMHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(C2)NC(=O)N3CC4CC5CC(C4)CC3C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide typically involves multiple steps, including the formation of the cyclohexanecarbonyl group, the pyrrolidine ring, and the azatricyclo undecane framework. Common synthetic routes may include:
Formation of Cyclohexanecarbonyl Group: This step involves the acylation of cyclohexane using reagents such as cyclohexanoyl chloride in the presence of a base like pyridine.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane, under acidic or basic conditions.
Construction of Azatricyclo Undecane Framework: This complex structure can be built using a series of cyclization and ring-closing reactions, often involving intermediates like azabicyclo compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexanecarbonyl)pyrrolidin-3-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide
- This compound
Uniqueness
This compound stands out due to its unique tricyclic structure, which imparts specific chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
